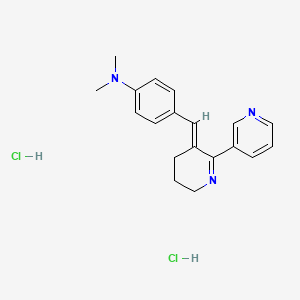

Dmab-anabaseine dihydrochloride

Overview

Description

Scientific Research Applications

DMAB-anabaseine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

DMAB-anabaseine dihydrochloride exerts its effects by acting as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors and an antagonist at α4β2 and other nicotinic receptors . This dual action modulates the activity of these receptors, leading to enhanced cognitive functions and improved long-term memory . The compound’s interaction with these receptors involves binding to the receptor sites, causing conformational changes that affect ion channel activity and neurotransmitter release .

Safety and Hazards

The safety data sheet for Dmab-anabaseine dihydrochloride suggests that it should be stored in a desiccated state at -20°C . It is harmful if swallowed . In case of skin contact, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes . If swallowed, one should rinse the mouth and not induce vomiting .

Future Directions

Biochemical Analysis

Biochemical Properties

Dmab-anabaseine dihydrochloride interacts with a variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs . It is a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors .

Cellular Effects

This compound has been shown to inhibit α7 nicotinic acetylcholine receptors heterologously expressed in Xenopus oocytes . It exhibits specific cognition-enhancing effects and improves long-term memory in rats .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and activating α7-containing neuronal nicotinic receptors, while also acting as an antagonist at α4β2 and other nicotinic receptors .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve long-term memory

Preparation Methods

The synthesis of DMAB-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .

Chemical Reactions Analysis

DMAB-anabaseine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amines.

Comparison with Similar Compounds

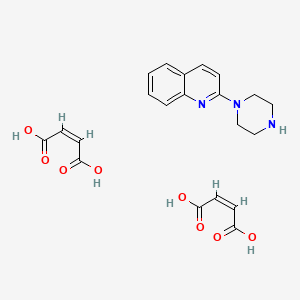

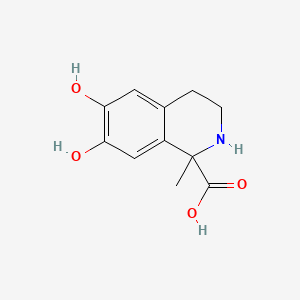

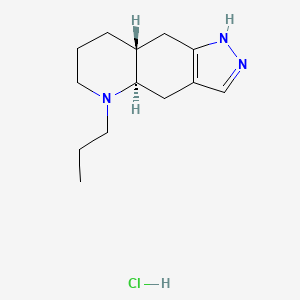

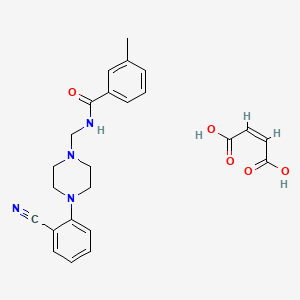

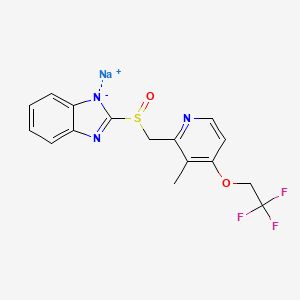

DMAB-anabaseine dihydrochloride is similar to other nicotinic receptor modulators, such as:

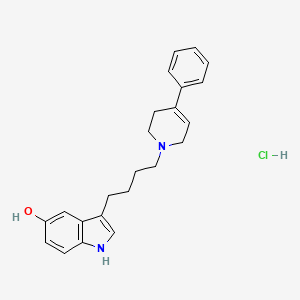

Anabaseine: The parent compound from which this compound is derived.

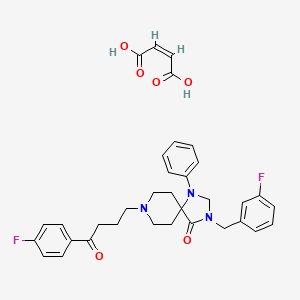

DMXBA (GTS-21): A synthetic derivative of anabaseine that has been studied for its cognitive-enhancing effects and potential therapeutic applications.

This compound is unique in its specific partial agonist activity at α7 receptors and its antagonist activity at α4β2 receptors, which contributes to its distinct pharmacological effects .

Properties

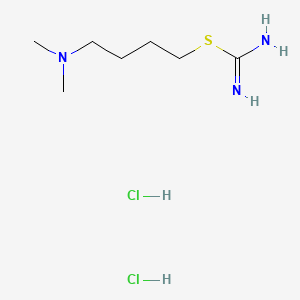

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)